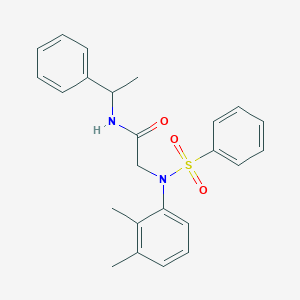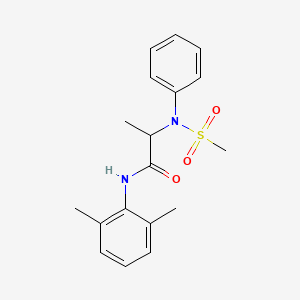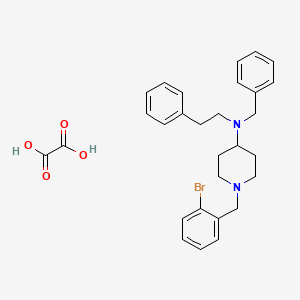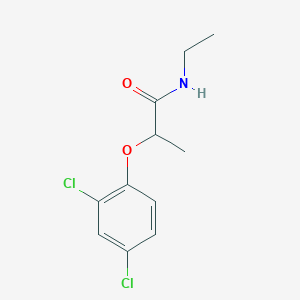
N~2~-(2,3-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-(2,3-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPNPG and has been extensively studied for its biochemical and physiological effects.
作用機序
DPNPG exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing its catalytic activity. The exact mechanism of action of DPNPG is still under investigation, and further studies are required to elucidate its mode of action.
Biochemical and Physiological Effects:
DPNPG has been shown to exhibit various biochemical and physiological effects, including the inhibition of glycine transporters and DPP-4. These effects have potential therapeutic applications in various diseases, including diabetes, obesity, and neurological disorders.
実験室実験の利点と制限
DPNPG has several advantages and limitations for lab experiments. One of the major advantages is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and function. However, one of the limitations of DPNPG is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of DPNPG. One potential area of research is the development of DPNPG analogs with improved solubility and bioavailability. Another area of research is the investigation of DPNPG's potential therapeutic applications in various diseases, including diabetes, obesity, and neurological disorders. Additionally, further studies are required to elucidate the exact mechanism of action of DPNPG and its potential interactions with other enzymes and proteins.
In conclusion, DPNPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and further research is required to fully elucidate its therapeutic potential.
科学的研究の応用
DPNPG has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including glycine transporters and dipeptidyl peptidase-4 (DPP-4).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-11-10-16-23(19(18)2)26(30(28,29)22-14-8-5-9-15-22)17-24(27)25-20(3)21-12-6-4-7-13-21/h4-16,20H,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFPEFZIGCTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972292.png)
![3-{2-[1-(4-fluorophenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}dihydrofuran-2(3H)-one](/img/structure/B3972311.png)
![4-{1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3972317.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3972330.png)

![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3972355.png)

![7-(cyclopropylmethyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3972373.png)
![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3972387.png)
![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3972398.png)